Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a 3,4-dihydro-2h-benzo[e][1,3] oxazine core structure have been shown to interact with electron-rich target sites when they contain electron-withdrawing groups .
Mode of Action
It is suggested that the compound may bind to electron-rich or electron-deficient sites of its target, depending on the presence of electron-withdrawing or electron-donating groups .
Result of Action
Similar compounds with a 4h-benzo[d][1,3]oxazine core structure have shown varying degrees of cell proliferation inhibition .
Action Environment
It is known that the synthesis of similar oxazine compounds can be carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the reaction of 2-amino-6-bromophenol with ethyl 2,3-dibromopropanoate in the presence of a base such as potassium carbonate . The reaction is carried out in acetone and refluxed for approximately 19 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activities, making it useful in the study of biochemical pathways and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can be compared with other oxazine derivatives and similar heterocyclic compounds. Some similar compounds include:
These compounds share structural similarities and may exhibit comparable biological activities. the presence of specific functional groups, such as the ethyl ester in this compound, can impart unique properties and applications.
Properties
IUPAC Name |
ethyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQSHBSZNHJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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